molecular formula C13H12BrN3OS B14221835 N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide CAS No. 528818-71-5

N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B14221835
CAS No.: 528818-71-5
M. Wt: 338.22 g/mol
InChI Key: IVVKYMGEOGPVTQ-UHFFFAOYSA-N
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Description

N’-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a synthetic organic compound that features a thiazole ring substituted with a bromobenzoyl group and a dimethylmethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiazole ring is treated with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Dimethylmethanimidamide Moiety: The final step involves the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal to introduce the dimethylmethanimidamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N’-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit cyclooxygenase enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
  • N’-[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
  • N’-[5-(4-Fluorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

Uniqueness

N’-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents.

Properties

CAS No.

528818-71-5

Molecular Formula

C13H12BrN3OS

Molecular Weight

338.22 g/mol

IUPAC Name

N'-[5-(4-bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C13H12BrN3OS/c1-17(2)8-16-13-15-7-11(19-13)12(18)9-3-5-10(14)6-4-9/h3-8H,1-2H3

InChI Key

IVVKYMGEOGPVTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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